3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride

Medicinal Chemistry Fragment-Based Drug Design Chirality

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride (CAS 1860028-23-4) is the HCl salt of a bridged bicyclic morpholine that serves as a conformationally constrained, achiral building block in medicinal chemistry. The compound belongs to the bicyclo[3.1.1]heptane (BCHep) class, which has recently emerged as a privileged bioisostere scaffold for replacing meta-substituted arenes and pyridines in drug candidates.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 1860028-23-4
Cat. No. B1459877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
CAS1860028-23-4
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1C2COCC1N2.Cl
InChIInChI=1S/C5H9NO.ClH/c1-4-2-7-3-5(1)6-4;/h4-6H,1-3H2;1H
InChIKeyAYUSQPYENICWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1860028-23-4 3-Oxa-6-azabicyclo[3.1.1]heptane HCl: Bridged Morpholine Scaffold for CNS Drug Discovery Intermediates


3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride (CAS 1860028-23-4) is the HCl salt of a bridged bicyclic morpholine that serves as a conformationally constrained, achiral building block in medicinal chemistry . The compound belongs to the bicyclo[3.1.1]heptane (BCHep) class, which has recently emerged as a privileged bioisostere scaffold for replacing meta-substituted arenes and pyridines in drug candidates [1]. Its computed XLogP3-AA of -0.3 and topological polar surface area of 21.3 Ų establish a baseline hydrophilic–lipophilic balance that differentiates it from both classical morpholine (cLogP ~ −0.86) and the purely carbocyclic BCHep analogs [2]. The hydrochloride salt form (MW 135.59 g/mol) provides enhanced aqueous solubility and storage stability relative to the free base, making it a preferred form for laboratory procurement and direct use in parallel synthesis workflows .

Why Morpholine, Piperidine, or 3-Aza-BCHep Cannot Replace 1860028-23-4 in Bridged Bicyclic Scaffold Programs


The 3-oxa-6-aza bicyclo[3.1.1]heptane scaffold occupies a narrow and non-substitutable region of physicochemical and conformational space that defeats simple fragment swapping. Unlike morpholine—which introduces chirality upon substitution and has a distinct cLogP—the 3-oxa-6-aza BCHep is inherently achiral and shows similar lipophilicity to morpholine (as evidenced by cLogP of a derived analogue), yet provides significantly greater three-dimensional shape diversity and conformational restriction . 3-Azabicyclo[3.1.1]heptane (the aza-only analog, pKa ~11.57) is substantially more basic and lacks the hydrogen-bond acceptor capacity of the ether oxygen, altering both solubility and target engagement profiles . 6-Oxa-3-azabicyclo[3.1.1]heptane, the regioisomeric analog (CAS 1414958-33-0), positions the heteroatoms differently, resulting in divergent vector geometry and distinct patent space. Procuring 1860028-23-4 is therefore not an interchangeable decision—it is a deliberate selection of a specific heteroatom arrangement (O at position 3, N at position 6) within the [3.1.1] bridged framework that has demonstrated utility in generating high-affinity GABA-A receptor ligands (Ki = 6 nM) when elaborated appropriately [1].

Quantitative Differentiation Evidence for 3-Oxa-6-azabicyclo[3.1.1]heptane HCl (CAS 1860028-23-4)


Achirality Advantage vs. Chiral Morpholine Derivatives: Simplifying Synthesis and IP

3-Oxa-6-azabicyclo[3.1.1]heptane is intrinsically achiral, whereas substituted morpholine derivatives can introduce stereogenic centers that complicate synthesis, chiral resolution, and intellectual property . Morpholine itself has an experimental logP of approximately −0.86, while the 3-oxa-6-aza BCHep scaffold provides an XLogP3-AA of −0.3, reflecting a measurable shift in lipophilicity that impacts membrane permeability predictions [1]. The achiral nature means that procurement of 1860028-23-4 avoids the cost and analytical burden associated with enantiomeric purity verification required for chiral morpholine building blocks.

Medicinal Chemistry Fragment-Based Drug Design Chirality

GABA-A Receptor Affinity: Derivative Ki = 6 nM Demonstrates Target Engagement Potential

A derivative of 3-oxa-6-azabicyclo[3.1.1]heptane—specifically 3-oxa-6-azabicyclo[3.1.1]heptan-6-yl(6-((5-methyl-3-(6-methylpyridin-3-yl)isoxazol-4-yl)methoxy)pyridazin-3-yl)methanone—exhibits a Ki of 6 nM at the human GABA-A receptor alpha-1 subunit, measured by [³H]flumazenil competition binding in HEK293 cells [1]. This is disclosed in Hoffmann-La Roche patent US11091471 (Example 157), providing a direct industrial benchmark. For reference, comparator compounds within the same patent series that employ alternative amine capping groups (e.g., oxetan-3-ylmethyl in Example 50) showed Ki values of 7.1–27.9 nM at GABA-A α5, while a 2-oxa-6-azaspiro[3.3]heptane derivative in Example 61 showed Ki = 7.1 nM [2]. The 3-oxa-6-aza BCHep-containing Example 157 is therefore among the most potent in this patent series.

CNS Drug Discovery GABA-A Receptor Ligand-Gated Ion Channels

Bicyclo[3.1.1]heptane Bioisosterism Improves Metabolic Stability vs. Parent Arenes

Replacement of meta-substituted arenes with bicyclo[3.1.1]heptane (BCHep) scaffolds has been shown to improve metabolic stability and lipophilicity compared to the parent arene-containing drug [1]. In a specific case, incorporating the 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatidine in place of the pyridine ring led to a dramatic improvement in physicochemical properties [2]. While this class-level evidence was generated with the 3-aza (nitrogen-only) BCHep scaffold rather than the 3-oxa-6-aza variant, the bicyclo[3.1.1]heptane framework is the common structural determinant driving the ADME benefit. 3-Oxabicyclo[3.1.1]heptanes have further been shown to improve permeability, metabolic stability, and solubility when incorporated into the anticancer drug sonidegib [3].

ADME Optimization Bioisosterism Metabolic Stability

Established Scalable Synthesis with Tosylate Salt Intermediate Supports Reliable Procurement

Walker et al. (2012) reported the first practical seven-step synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane as the hydrotosylate salt, starting from inexpensive materials and using straightforward chemistry . This established route provides a foundation for reliable bulk procurement. In contrast, certain BCHep analogs—particularly those lacking the ether oxygen—may rely on more recent synthetic methods (e.g., photocatalytic Minisci reactions, [3π + 2σ] cycloadditions) that are less mature for large-scale manufacturing [1]. The existence of a demonstrated scalable route reduces supply-chain risk for programs that advance beyond the screening stage.

Process Chemistry Scalable Synthesis Building Block Procurement

Heteroatom Positioning: 3-Oxa-6-Aza vs. 6-Oxa-3-Aza Regioisomer — Distinct Chemical Matter

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold positions the oxygen at bridge position 3 and the nitrogen at bridge position 6. Its regioisomer, 6-oxa-3-azabicyclo[3.1.1]heptane (CAS 1414958-33-0), reverses this arrangement. This positional difference creates distinct hydrogen-bonding vectors and alters the pKa of the basic nitrogen (due to through-bond inductive effects from the adjacent ether oxygen). Compounds built on the 6-oxa-3-aza scaffold have been profiled in cereblon-binding assays showing IC50 values of approximately 1.04 μM, whereas the 3-oxa-6-aza scaffold appears in the GABA-A patent space with nanomolar Ki values [REFS-1, REFS-2]. These distinct biological profiles confirm that the two regioisomers are not functionally interchangeable.

Regioisomerism Patent Space Structure–Activity Relationships

Hydrochloride Salt: Enhanced Handling and Aqueous Solubility vs. Free Base or Tosylate Forms

The hydrochloride salt of 3-oxa-6-azabicyclo[3.1.1]heptane (CAS 1860028-23-4, MW 135.59 g/mol, purity typically ≥95–98%) offers practical advantages over the free base (CAS 286390-20-3, MW 99.13 g/mol) and the tosylate salt (CAS 1414860-36-8, MW ~271.3 g/mol) [REFS-1, REFS-2]. The HCl salt provides counterion mass efficiency (MW increase of only 36.5 Da vs. free base) compared to the tosylate (MW increase of ~172 Da), while conferring improved aqueous solubility and solid-state stability. Vendor listings indicate storage at 2–8°C with protection from light, and pricing at the gram scale is available from multiple reputable suppliers (e.g., TRC, Macklin) [2].

Salt Selection Solubility Solid-State Properties

Recommended Application Scenarios for 3-Oxa-6-azabicyclo[3.1.1]heptane HCl (1860028-23-4) Based on Quantitative Evidence


GABA-A Receptor Modulator Library Enumeration in CNS Drug Discovery

Medicinal chemistry teams pursuing GABAA receptor positive allosteric modulators (PAMs) or subtype-selective ligands should prioritize 1860028-23-4 as a core building block. The Hoffmann-La Roche patent US11091471 demonstrates that amide coupling of this scaffold yields derivatives with Ki = 6 nM at GABAA α1, placing it among the most potent compounds in the series [1]. The achiral nature of the core simplifies library design, while the rigid [3.1.1] framework constrains conformational flexibility—a desirable feature for CNS drug candidates seeking improved ligand efficiency. Procurement of this specific CAS number ensures alignment with the patent space exemplified by US11091471 and its continuation US20240279218.

Morpholine Bioisostere Replacement in Lead Optimization

When morpholine-containing lead compounds exhibit suboptimal metabolic stability, stereochemical complexity, or intellectual property constraints, 1860028-23-4 provides a direct bioisosteric replacement option. Walker et al. (2012) established that this scaffold is achiral and shows similar lipophilicity to morpholine, yet the bridged bicyclic framework increases three-dimensional character (Fsp³) and conformational restriction relative to the monocyclic morpholine ring . Class-level evidence further supports that BCHep scaffolds improve metabolic stability when replacing arene rings [2], and the 3-oxa-BCHep subclass has shown improvements in permeability, metabolic stability, and solubility in the context of the anticancer drug sonidegib [3].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of low molecular weight (135.59 g/mol), defined heteroatom geometry (O at position 3, secondary amine at position 6), and established scalability make 1860028-23-4 an attractive fragment for FBDD screening collections and as a secondary amine handle for on-DNA chemistry in DEL synthesis. The HCl salt form ensures reliable weighing and dissolution in aqueous buffers for fragment soaking experiments. The distinct regioisomeric identity from 6-oxa-3-azabicyclo[3.1.1]heptane (CAS 1414958-33-0) means that selection of 1860028-23-4 specifically probes a unique hydrogen-bond vector and pKa space in fragment screens [4].

Parallel Synthesis and High-Throughput Chemistry Workflows

With an established and scalable seven-step synthetic route published in 2012 , multiple global vendors (TRC, Macklin, Aladdin, Chemenu, AngeneChemical) listing the compound in ≥95% purity, and the HCl salt providing ease of handling, 1860028-23-4 is optimized for integration into automated parallel synthesis platforms. The secondary amine is amenable to diverse transformations—amide coupling, reductive amination, sulfonamide formation, and urea synthesis—making it a versatile diversification point. Procurement specifications (98% purity, storage at 2–8°C) are clearly documented across vendor catalogs, facilitating compliant purchasing for regulated environments [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.